molecular formula C16H18N4O B1452150 1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-58-4

1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B1452150
CAS No.: 1105196-58-4
M. Wt: 282.34 g/mol
InChI Key: OQUNCXOMIXTCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound 1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound acts as an inhibitor of RIPK1 . It binds to RIPK1 with high affinity, effectively blocking the kinase activity of RIPK1 . This results in the inhibition of necroptosis, a type of programmed cell death .

Biochemical Pathways

The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . Necroptosis is a form of programmed cell death that is regulated by RIPK1 . By inhibiting RIPK1, the compound effectively blocks necroptosis, thereby preventing cell death .

Pharmacokinetics

In terms of pharmacokinetics, the compound has acceptable properties. It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . The oral bioavailability of the compound is 59.55% , indicating that a significant proportion of the compound is able to reach the systemic circulation when administered orally.

Result of Action

The inhibition of RIPK1 by the compound results in the blockage of necroptosis . This can effectively protect cells from death induced by necroptosis . In addition, the compound can inhibit the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .

Biochemical Analysis

Biochemical Properties

1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which is a crucial regulator in the necroptosis signaling pathway . This interaction is characterized by high binding affinity and inhibition potency, making it a potential therapeutic agent for inflammatory diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated anticancer activity against renal cancer cell lines . The compound’s ability to inhibit RIPK1 also suggests its potential in regulating necroptosis, a form of programmed cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits RIPK1 by binding to its active site, thereby preventing the phosphorylation of downstream signaling molecules involved in necroptosis . This inhibition leads to the suppression of necroptosis and the associated inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over timePreliminary studies suggest that it maintains its inhibitory activity against RIPK1 over extended periods, making it a promising candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 without causing significant toxicity. At higher doses, some adverse effects have been observed, including potential toxicity and off-target effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce various metabolites . These metabolic processes are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues where it exerts its biological effects . Understanding its transport mechanisms is essential for developing effective delivery systems and improving its bioavailability.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals are likely involved in its subcellular localization, influencing its therapeutic potential.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-9(2)14-13-8-17-20(15(13)16(21)19-18-14)12-6-5-10(3)11(4)7-12/h5-9H,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUNCXOMIXTCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 2
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 3
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 4
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 5
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 6
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.